molecular formula C25H26O5 B12556866 Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- CAS No. 150907-74-7

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-

Cat. No.: B12556866
CAS No.: 150907-74-7
M. Wt: 406.5 g/mol
InChI Key: ULVZSABKUFQJDF-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- is an organic compound with a complex structure that includes a butanoic acid backbone and multiple aromatic rings with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid (HBr) without phase transfer catalysis . This process is efficient and environmentally friendly, as it avoids the use of organic solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of molten pyridinium hydrochloride for demethylation on a multikilogram scale has been reported . This method is advantageous for industrial applications due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- is unique due to its complex structure, which includes multiple aromatic rings with methoxy substituents

Properties

CAS No.

150907-74-7

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid

InChI

InChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27)

InChI Key

ULVZSABKUFQJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)O

Origin of Product

United States

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